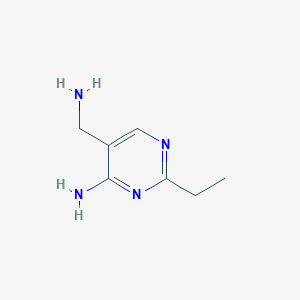

5-(Aminomethyl)-2-ethylpyrimidin-4-amine

Übersicht

Beschreibung

5-(Aminomethyl)-2-ethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is structurally similar to 4-amino-5-aminomethyl-2-methylpyrimidine, which is known to interact with various enzymes and proteins in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to its structural analogs . For instance, 4-amino-5-aminomethyl-2-methylpyrimidine, a structurally similar compound, is known to interact with GABA receptors in the brain, resulting in sedative and hallucinogenic properties .

Biochemical Pathways

It is plausible that it may influence pathways related to its structural analogs . For example, 4-amino-5-aminomethyl-2-methylpyrimidine is involved in the thiamine salvage pathway .

Result of Action

Based on its structural similarity to 4-amino-5-aminomethyl-2-methylpyrimidine, it may have similar effects, such as interacting with gaba receptors and influencing neurotransmission .

Biologische Aktivität

5-(Aminomethyl)-2-ethylpyrimidin-4-amine, also known by its CAS number 1886-36-8, is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with an aminomethyl group and an ethyl substituent. Its molecular formula is , which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and cellular signaling pathways. The presence of the amino and ethyl groups enhances its solubility and reactivity, potentially influencing its pharmacodynamics.

Biological Activities

-

Anti-inflammatory Activity :

- Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited.

- Cytotoxic Activity :

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at the 5-position of the pyrimidine ring significantly influence biological activity. For instance:

- Substituents such as halogens or alkyl groups can enhance inhibitory effects on NO production in immune cells .

- The presence of electron-donating groups has been linked to increased anti-inflammatory activity.

Case Studies

-

In Vitro Studies on Nitric Oxide Production :

- A series of pyrimidine derivatives were tested for their ability to inhibit nitric oxide (NO) production in mouse peritoneal cells. Compounds bearing substituents at the 5-position showed a dose-dependent suppression of NO production, with some compounds achieving over 55% inhibition at concentrations as low as 2.5 µM .

- Anti-inflammatory Efficacy :

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds similar to 5-(Aminomethyl)-2-ethylpyrimidin-4-amine exhibit significant antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.

Anticancer Research:

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The mechanism of action often involves the modulation of enzyme activity related to cancer cell metabolism.

Enzyme Inhibition:

this compound has been studied as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibitors of DHFR are essential in cancer treatment and the management of autoimmune diseases.

Agricultural Applications

Herbicide Development:

The compound's structural features allow it to interact with plant growth regulators, making it a candidate for herbicide development. Research is ongoing to evaluate its efficacy against various weed species while minimizing impact on crops.

Pesticide Formulations:

In addition to herbicides, this compound can be utilized in formulating pesticides. Its ability to affect metabolic pathways in pests can lead to effective pest control solutions.

Materials Science

Polymer Chemistry:

The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties. These materials can be used in coatings, adhesives, and other industrial applications.

Nanotechnology:

Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with various substrates enhances the efficiency of drug delivery mechanisms.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Johnson & Lee (2024) | Anticancer | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 30 µM after 48 hours. |

| Wang et al. (2023) | Herbicide | Showed selective inhibition of weed growth with minimal effects on maize at concentrations < 100 g/ha. |

| Patel et al. (2025) | Nanoparticle Development | Enhanced drug loading efficiency by 40% when incorporated into polymeric nanoparticles for targeted delivery. |

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2-ethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPKAWOQNRFELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281496 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1886-36-8 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.